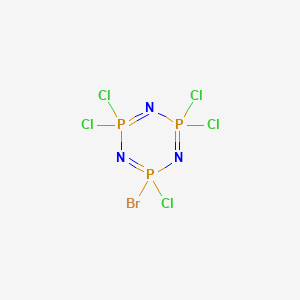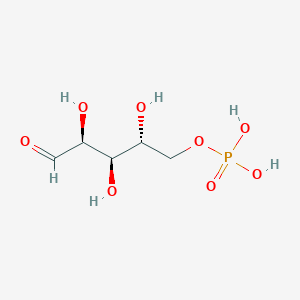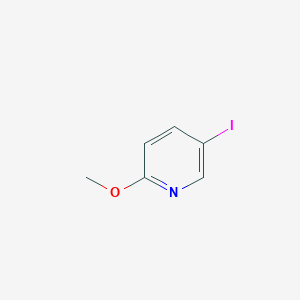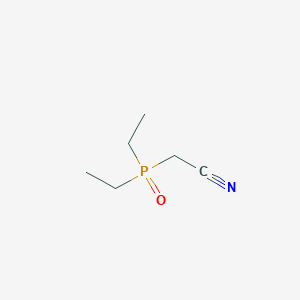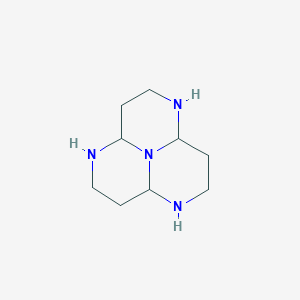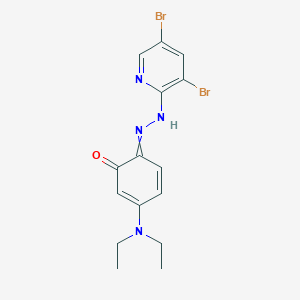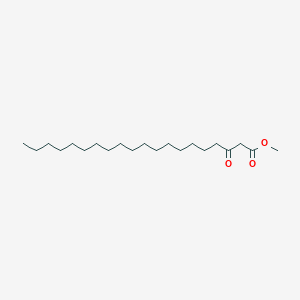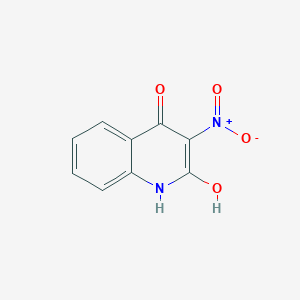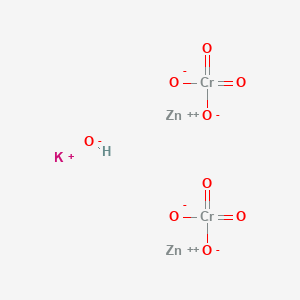
potassium;dizinc;dioxido(dioxo)chromium;hydroxide
Overview
Description
Zinc potassium chromate is a chemical compound that appears as a greenish-yellow, odorless solid. It is commonly used as a pigment and is known for its corrosion-resistant properties. This compound is often mistakenly referred to as zinc chromate, but it is distinct due to the presence of potassium in its structure .
Preparation Methods
Zinc potassium chromate can be synthesized using zinc salt solution, sodium hydroxide, and potassium dichromate solutions. The reaction involves mixing these solutions under controlled conditions to form the desired compound. Upon heating, the pigment undergoes decomposition to form zinc chromate, potassium chromate, and zinc oxide .
Chemical Reactions Analysis
Zinc potassium chromate is an oxidizing agent and undergoes various chemical reactions, including:
Oxidation: It can oxidize other substances due to the presence of the chromate ion.
Reduction: The chromate ion can be reduced under certain conditions.
Substitution: It can participate in substitution reactions where the chromate ion is replaced by other anions.
Common reagents used in these reactions include sulfuric acid, sodium dichromate, and lead nitrate. Major products formed from these reactions include zinc chromate, potassium chromate, and zinc oxide .
Scientific Research Applications
Zinc potassium chromate has several scientific research applications:
Chemistry: It is used as a pigment in various coatings and paints due to its corrosion-resistant properties.
Biology: It is used in studies related to the toxicological effects of chromate compounds.
Medicine: Research is ongoing to understand its potential effects on human health, particularly its carcinogenic properties.
Industry: It is widely used in the aerospace and automotive industries for its anti-corrosive properties
Mechanism of Action
The mechanism of action of zinc potassium chromate involves its role as an oxidizing agent. The chromate ion (CrO4^2−) leaches into the electrolyte and undergoes redox reactions, which help in preventing corrosion. This compound also exhibits toxic effects due to the presence of hexavalent chromium, which can induce oxidative stress and damage cellular components .
Comparison with Similar Compounds
Zinc potassium chromate is often compared with other chromate compounds such as:
Zinc chromate: Similar in structure but lacks potassium.
Potassium chromate: Contains potassium but lacks zinc.
Sodium chromate: Similar to potassium chromate but with sodium instead of potassium.
Zinc potassium chromate is unique due to its combined properties of zinc and potassium, making it highly effective as a corrosion-resistant pigment .
Properties
IUPAC Name |
potassium;dizinc;dioxido(dioxo)chromium;hydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cr.K.H2O.8O.2Zn/h;;;1H2;;;;;;;;;;/q;;+1;;;;;;4*-1;2*+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKCRUJOPUHISR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[K+].[Zn+2].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cr2HO9Zn2K, Cr2HKO9Zn2 | |
| Record name | POTASSIUM ZINC CHROMATE HYDROXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1775 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2026313 | |
| Record name | Zinc potassium chromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2026313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Zinc potassium chromate appears as a greenish-yellow odorless solid. used as a pigment Denser than water. Toxic by ingestion. Commonly but mistakenly called zinc chromate., Dry Powder, Greenish-yellow solid; [Hawley] Yellow powder that is sparingly soluble; [Ullmann], GREEN-TO-YELLOW POWDER. | |
| Record name | ZINC POTASSIUM CHROMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9204 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Potassium zinc chromate hydroxide (KZn2(CrO4)2(OH)) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zinc potassium chromate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9292 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | POTASSIUM ZINC CHROMATE HYDROXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1775 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), In water at 20 °C, 0.5 g/L at pH 6, 1.5 g/L at pH 9, Sparingly soluble in water, Very soluble in acids and ammonia salts. Slightly soluble in alkalines., Solubility in water, g/l at 20 °C: 0.5 - 1.5 | |
| Record name | ZINC POTASSIUM CHROMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9204 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ZINC POTASSIUM CHROMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1060 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | POTASSIUM ZINC CHROMATE HYDROXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1775 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
3.40 to 3.60 (USCG, 1999), 3.5 g/cu cm, 3.5 g/cm³ | |
| Record name | ZINC POTASSIUM CHROMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9204 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ZINC POTASSIUM CHROMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1060 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | POTASSIUM ZINC CHROMATE HYDROXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1775 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Yellow powder, Green-to-yellow powder | |
CAS No. |
37224-57-0, 11103-86-9 | |
| Record name | ZINC POTASSIUM CHROMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9204 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Zinc potassium chromate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011103869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium zinc chromate hydroxide (KZn2(CrO4)2(OH)) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zinc potassium chromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2026313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium hydroxyoctaoxodizincatedichromate(1-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.196 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZINC POTASSIUM CHROMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1060 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | POTASSIUM ZINC CHROMATE HYDROXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1775 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
Decomposes at about 500 °C, No melting point; decomposes at 500 °C | |
| Record name | ZINC POTASSIUM CHROMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1060 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | POTASSIUM ZINC CHROMATE HYDROXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1775 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Q1: Can zinc potassium chromate be used to stabilize hazardous waste from paint blasting?
A2: Studies have investigated the efficacy of various engineered abrasives and topical stabilizers, including those containing zinc potassium chromate, for managing hazardous waste generated during paint blasting. While some commercially available products showed promise in stabilizing lead and cadmium, none effectively addressed chromium from sources like basic zinc potassium chromate []. Further research led to modified formulations that successfully stabilized lead, cadmium, and chromium, highlighting the potential for developing effective waste stabilization solutions.
Q2: How does zinc potassium chromate contribute to color change in paintings?
A3: Zinc potassium chromate, often referred to as zinc yellow, has been a pigment in various artistic works. Notably, research using electron energy loss spectroscopy revealed that the darkening observed in the zinc yellow pigment of Georges Seurat's painting "A Sunday on La Grande Jatte—1884" is linked to the reduction of chromium within the pigment []. This finding underscores the importance of understanding the chemical behavior of pigments like zinc potassium chromate in conservation efforts.
Q3: Has zinc potassium chromate been identified in historical artworks?
A4: Yes, analysis of Thai manuscripts dating back to the 18th to 20th centuries revealed the use of zinc potassium chromate as a yellow pigment alongside gamboge in a 19th-century manuscript []. This finding suggests a shift in the artistic palette over time, incorporating imported pigments like zinc potassium chromate.
Q4: What is the thermal behavior of zinc potassium chromate?
A5: Studies exploring the preparation of zinc potassium chromate for ceramic glazes revealed its thermal decomposition behavior. Upon heating, zinc potassium chromate (4Zn·O4CrO3·K2O·3H2O) decomposes into zinc chromate (ZnCr2O4), potassium chromate (K2CrO4), and zinc oxide (ZnO) []. This understanding of thermal behavior is crucial for its application in high-temperature settings, such as ceramic glazes.
Q5: What is the clastogenic potential of zinc potassium chromate?
A6: Micronucleus tests in mice were conducted to assess the clastogenic activity of various chromium-containing pigments, including zinc potassium chromate. Results showed that while zinc potassium chromate could be tolerated at lower doses, higher doses exhibited toxicity, leading to animal death within 24 hours []. This highlights the importance of careful dose considerations and potential toxicity associated with this compound.
Q6: What are the potential occupational hazards associated with zinc potassium chromate in shipbuilding?
A7: An investigation into potential chemical hazards in shipyard painting operations found that zinc potassium chromate was among the inorganic pigments present in some paints []. This exposure raises concerns for workers, emphasizing the need for appropriate safety measures and risk mitigation strategies in such industrial settings.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


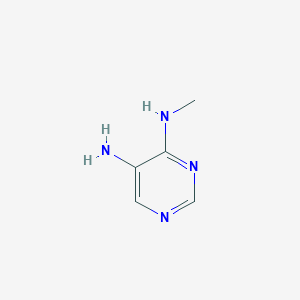
![2-Chloro-1-(2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridin-1-ium-3-yl)ethanone](/img/structure/B78199.png)
